molecular formula C19H24N4O2 B2442172 N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251692-39-3

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2442172
CAS No.: 1251692-39-3
M. Wt: 340.427
InChI Key: BLTLZWHHSCDJDA-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of F3406-9722 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the pH-dependent fusion in the endosome compartment required for the virus to enter host cells .

Mode of Action

F3406-9722 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome . The compound’s action is specific to the transmembrane domain of GP2, with residue M437 identified as critical for virus susceptibility to F3406-9722 .

Biochemical Pathways

Its mechanism of action suggests that it disrupts the normal life cycle of the lcmv by preventing the virus from entering host cells . This disruption likely affects downstream viral replication and assembly processes.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties influence the bioavailability of the compound and its ability to reach its target in the body. Future research should focus on these aspects to fully understand the pharmacokinetic profile of F3406-9722.

Result of Action

The primary result of F3406-9722’s action is the inhibition of LCMV cell entry, thereby preventing the virus from replicating within host cells . This could potentially limit the spread of the virus within the host organism, reducing the severity of the infection.

Action Environment

The action of F3406-9722 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion mediated by LCMV glycoprotein GP2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to further functionalization to introduce the piperidine ring and the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[4-methyl-6-oxo-2-(morpholin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-benzyl-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLZWHHSCDJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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